Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate is a chemical compound with the molecular formula C11H10FNO3 and a molecular weight of 223.20 g/mol . This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate typically involves the reaction of 5-fluoro-2-aminobenzoic acid with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted benzoxazole derivatives with potential biological activities .
Scientific Research Applications
Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt fungal cell membranes. In cancer cells, it may induce apoptosis by interacting with cellular proteins and enzymes involved in cell cycle regulation .
Comparison with Similar Compounds
Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate can be compared with other benzoxazole derivatives such as:
Ethyl 2-(benzo[d]oxazol-2-yl)acetate: Similar in structure but lacks the fluorine atom, which may result in different biological activities and reactivity.
Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and biological activities.
Benzo[d]thiazole derivatives: These compounds have a sulfur atom in place of the oxygen atom in benzoxazole, leading to different chemical and biological properties.
The uniqueness of this compound lies in its fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H10FNO3 |
---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
ethyl 2-(5-fluoro-1,3-benzoxazol-2-yl)acetate |
InChI |
InChI=1S/C11H10FNO3/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3 |
InChI Key |
NTOFQBPRNKDSTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(O1)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.